![molecular formula C14H13NO3S B1600176 3-Phenyl-2-tosyl-1,2-oxaziridine CAS No. 63160-12-3](/img/structure/B1600176.png)
3-Phenyl-2-tosyl-1,2-oxaziridine
Overview
Description
3-Phenyl-2-tosyl-1,2-oxaziridine, also known as PTX, is a heterocyclic organic compound with a wide range of applications in the scientific research field. PTX is a cyclic imine with two nitrogen atoms in its five-membered ring. It is a colorless solid that is insoluble in water, but soluble in organic solvents. PTX is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Oxaziridine Synthesis and Antitumor Activity
- Synthesis of Oxaziridines : A method for synthesizing oxaziridines with unsaturated substituents, which exhibit potent activity against experimental tumor cells, has been developed (Said, Młochowski, & Skarżewski, 1990).
Cytotoxic Drug Development
- Cytotoxic Drugs : A series of [1,3]oxazino fused acridines, acting as precursors of cytotoxic 3-amino-4-hydroxymethylacridine, showed dependency on the nature of substituents for their cytotoxic activity against HT29 colon carcinoma cell line (Ouberai et al., 2006).
Reactivity and Stability of N-H Oxaziridines
- Stable N-H Oxaziridines : New stable N-H oxaziridines have been designed, prepared, and their reactivity as electrophilic sources of nitrogen investigated, with 3-tert-Butyl-3-phenyloxaziridine showing high efficiency and stability (Blanc et al., 2010).
Photoreactivity and Synthesis in Ruthenium Complexes
- Photoreactivity in Ruthenium Complexes : The photochemical and thermal synthesis of [Ru(tpy)(phen)L]2+ complexes, where ligands can be photochemically expelled and replaced, highlights the potential of ligand interchange in these complexes (Bonnet et al., 2003).
Arylation of Pyridines
- Arylation Using Phenyl Tosylates : Phenyl tosylates have been used for C3-selective arylation of pyridines, indicating a method for specific positional modification of pyridine rings (Dai et al., 2013).
Oxidation with Oxaziridines
- Oxidation Using Oxaziridines : 3-Phenyl-2-tert-butyloxaziridine was shown to oxidize sulfides to sulfoxides under high-pressure conditions, demonstrating a novel application in oxidation reactions (Shimizu et al., 1997).
General Chemistry of Oxaziridines
- Chemistry of Oxaziridines : A comprehensive review of oxaziridines, a class of versatile oxidants, was conducted, providing a broad overview of their potential applications (Williamson, Michaelis, & Yoon, 2014).
Mechanism of Action
Target of Action
Oxaziridines, a class of organic molecules to which 3-phenyl-2-tosyl-1,2-oxaziridine belongs, are known to be used as specialized reagents in organic chemistry for a variety of oxidations .
Mode of Action
Oxaziridines allow for electrophilic transfer of both oxygen and nitrogen atoms due to the presence of a highly strained three-membered ring and the relatively weak N-O bond . Nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk .
Biochemical Pathways
Oxaziridines in general are known to perform a number of oxygen and nitrogen transfer reactions including α-hydroxylation of enolates, epoxidation of alkenes, selective oxidation of sulfides and selenides, amination of n-nucleophiles, and n-acylamidation .
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.62 , which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C . This suggests that exposure to oxygen and temperature variations could potentially affect its stability and reactivity.
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTQRZCKINWJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450189 | |
Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63160-12-3 | |
Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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